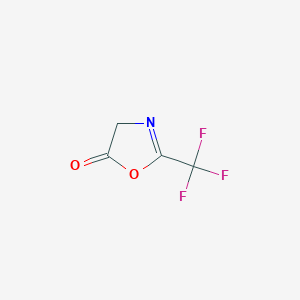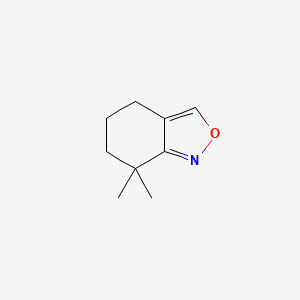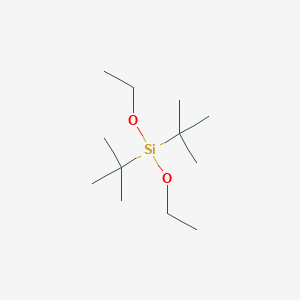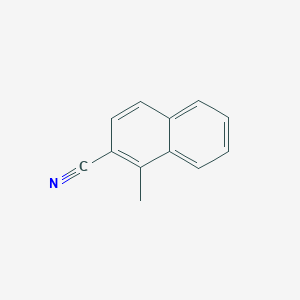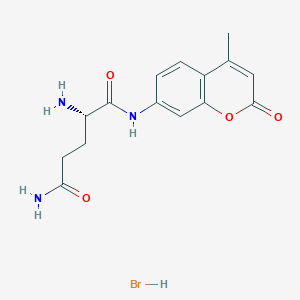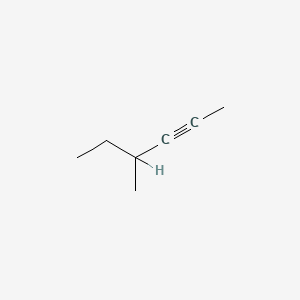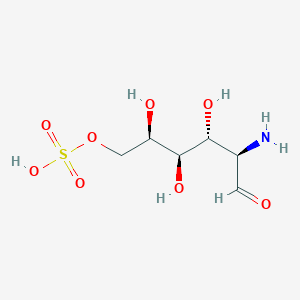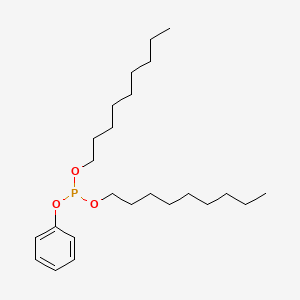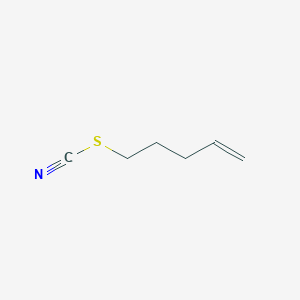
4-Pentenyl thiocyanate
Descripción general
Descripción
4-Pentenyl thiocyanate is a type of isothiocyanate . Isothiocyanates are common in natural products, synthetic drugs, and bioactive molecules . Many isothiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . The molecular formula of 4-Pentenyl thiocyanate is C6H9NS .
Synthesis Analysis
The synthesis of 4-Pentenyl thiocyanate involves the preparation of aliphatic isothiocyanates . The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates .
Molecular Structure Analysis
The molecular structure of 4-Pentenyl thiocyanate is characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group . Both the glucose and the central carbon of the isothiocyanate are often further modified .
Chemical Reactions Analysis
Thiocyanates, including 4-Pentenyl thiocyanate, form strong complexes with many metals, particularly those of the transition series . Solutions of thiocyanates can form hydrogen cyanide and cyanide ions when exposed to sunlight or ultraviolet radiation .
Aplicaciones Científicas De Investigación
Application in Oligosaccharide Synthesis
4-Pentenyl thiocyanate has been acknowledged for its role in the synthesis of oligosaccharides. Thioglycosides, including those derived from 4-pentenyl thiocyanate, serve as glycosyl donors in oligosaccharide synthesis, crucial in the formation of glycolipids and glycoproteins. This application is significant due to the biological importance of oligosaccharides in various cellular structures and functions (Garegg, 1997).
Role in Heterocyclization
The compound demonstrates its utility in the field of heterocyclization. For instance, its reaction with ammonia leads to the formation of specific perfluoro compounds with potential applications in various chemical processes (Popkova et al., 1992).
Contribution to Photochemical Transformations
In photochemical studies, derivatives of 4-pentenyl thiocyanate have been used to create complex molecular structures like bicyclo[3.2.2]nona-3,6-dien-2-one derivatives, demonstrating its application in synthesizing organic compounds (Uyehara et al., 1985).
Application in Nanocrystal Technology
Thiocyanate-capped nanocrystal colloids, involving compounds like 4-pentenyl thiocyanate, play a crucial role in semiconductor and metallic nanocrystal technology. This application is pivotal for developing thin-film nanocrystal solids, significantly impacting electronics and material science (Fafarman et al., 2011).
Use in Solvent Extraction Processes
4-Pentenyl thiocyanate has applications in solvent extraction, particularly in the extraction and separation of metals like scandium. This process demonstrates its utility in analytical chemistry and mineral processing (Kalyanaraman & Khopkar, 1977).
Involvement in Fatty Acid Oxidation Studies
This compound is utilized in biochemical research, particularly in studying the mechanisms of fatty acid oxidation. Its inhibitory effects on certain enzymes offer insights into metabolic processes and potential therapeutic applications (Fong & Schulz, 1978).
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for 4-Pentenyl thiocyanate is not available, it is known that thiocyanates, including 4-Pentenyl thiocyanate, are toxic substances . They are common pollutants in various industries and their presence in industrial wastewater is an urgent problem to be solved .
Propiedades
IUPAC Name |
pent-4-enyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-2-3-4-5-8-6-7/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXWRFXSAYFRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCSC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566179 | |
| Record name | Pent-4-en-1-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentenyl thiocyanate | |
CAS RN |
20243-54-3 | |
| Record name | Pent-4-en-1-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-5H-pyrido[2,3-D]azepine](/img/structure/B3367899.png)
